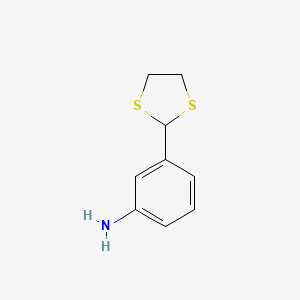

3-(1,3-Dithiolan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

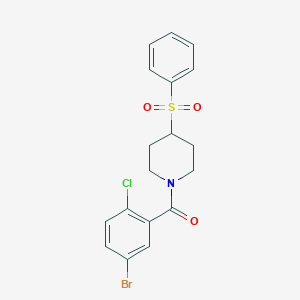

“3-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has an average mass of 197.320 Da and a monoisotopic mass of 197.033295 Da .

Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A study has shown the possibility to use the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis

The molecular structure of “3-(1,3-Dithiolan-2-yl)aniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms .Chemical Reactions Analysis

1,3-Dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Physical And Chemical Properties Analysis

The molecular weight of “3-(1,3-Dithiolan-2-yl)aniline” is 197.320 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 382.1±42.0 °C at 760 mmHg .科学的研究の応用

Synthesis of Heterocyclic Compounds

3-(1,3-Dithiolan-2-yl)aniline: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The dithiolan ring can participate in various cyclization reactions to produce novel heterocycles that may exhibit biological activity .

Drug Design and Enzyme Inhibition

The sulfur atoms present in the dithiolan ring make 3-(1,3-Dithiolan-2-yl)aniline a candidate for the design of enzyme inhibitors. Sulfur-containing compounds can mimic the structure of natural substrates, thereby acting as competitive inhibitors for enzymes like glycosylases .

Neuroprotective Agents

Compounds derived from 3-(1,3-Dithiolan-2-yl)aniline have been evaluated for their neuroprotective activities. They may offer protection against neurodegenerative diseases by scavenging free radicals and inhibiting oxidative stress .

Antimicrobial and Anti-HIV Activity

Derivatives of 3-(1,3-Dithiolan-2-yl)aniline have shown potential as antimicrobial and anti-HIV agents. The unique chemical structure of the dithiolan ring can be tailored to target specific pathogens or viral components .

Organic Electronics

The dithiolan ring in 3-(1,3-Dithiolan-2-yl)aniline can be utilized to synthesize tetrathiafulvalenes, which are organic compounds with high electrical conductivity. These materials are of interest for creating organic transistors and other electronic devices .

Molecular Switches

3-(1,3-Dithiolan-2-yl)aniline: derivatives can serve as precursors for molecular switches. These switches can change their conformation in response to external stimuli, making them useful in molecular electronics and nanotechnology .

将来の方向性

作用機序

Target of Action

A related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (pml–rarα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the PML gene and the RARα gene .

Mode of Action

The related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, is capable of covalently modifying a cysteine-rich region of the pml moiety of the pml–rarα fusion protein, leading to proteasome-dependent degradation of the oncogenic pml–rarα fusion protein .

Biochemical Pathways

Arsenic trioxide, a related compound, has been shown to disrupt mitochondrial functions and cellular redox processes, activate different caspases, and downregulate bcl-2 expression .

Pharmacokinetics

Organic arsenic compounds provide better options for pharmaceutical optimization .

Result of Action

Arsenic trioxide, a related compound, can induce apoptosis of hematologic cancer cells and solid tumor cells via a myriad of mechanisms .

特性

IUPAC Name |

3-(1,3-dithiolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMKFWMYTKRSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

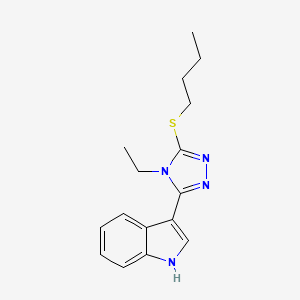

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

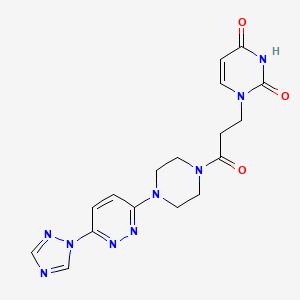

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)